Hydroperoxy radical

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The hydroperoxy radical, also known as hydrogen superoxide, has the chemical formula HO₂ or HOO·. It is a significant reactive oxygen species that plays a crucial role in both atmospheric chemistry and biological systems. Structurally, the hydroperoxy radical features a bent configuration, which is pivotal for its reactivity and interactions with other chemical species. It exists in equilibrium with the superoxide anion (O₂⁻) in aqueous solutions, where approximately 0.3% of superoxide is protonated to form hydroperoxy radicals at physiological pH levels .

- Oxidation Reactions: Hydroperoxy radicals can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂):

- Lipid Peroxidation: In biological contexts, hydroperoxy radicals can abstract hydrogen atoms from polyunsaturated fatty acids, leading to lipid peroxidation, which is a critical process in cell membrane damage and signaling .

- Atmospheric Reactions: In the atmosphere, hydroperoxy radicals are involved in the degradation of pollutants and play a role in ozone destruction through reactions with halogen oxides .

In biological systems, hydroperoxy radicals are implicated in oxidative stress, which can lead to cellular damage and various diseases. They act as both oxidants and initiators of lipid peroxidation, affecting cellular structures and functions. The reactivity of hydroperoxy radicals with biological molecules like α-tocopherol (vitamin E) demonstrates their potential role in modulating antioxidant defenses .

Hydroperoxy radicals have various applications across different fields:

- Atmospheric Chemistry: They are utilized in models to understand atmospheric reactions and pollutant degradation.

- Biochemistry: Their role in oxidative stress makes them important in studies related to aging, cancer, and other diseases.

- Combustion Chemistry: Hydroperoxy radicals influence ignition processes and combustion efficiency in fuels .

Research on the interactions of hydroperoxy radicals emphasizes their reactivity with various organic compounds. For example, studies show that they react significantly with primary alcohols, affecting ignition delay times in combustion processes . Additionally, the interaction with antioxidants like α-tocopherol highlights their dual nature as both harmful and potentially protective agents in biological systems .

Several compounds share similarities with hydroperoxy radicals, including:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Superoxide Radical | O₂⁻ | A precursor to hydroperoxy radical; primarily acts as a reducing agent. |

| Peroxyl Radical | ROO· | Derived from organic peroxides; involved in lipid oxidation. |

| Hydroxyl Radical | OH· | Highly reactive; participates in various oxidation reactions. |

The uniqueness of the hydroperoxy radical lies in its ability to act as both an oxidant and a participant in complex biochemical pathways, distinguishing it from other similar reactive oxygen species .

Molecular Structure and Geometry

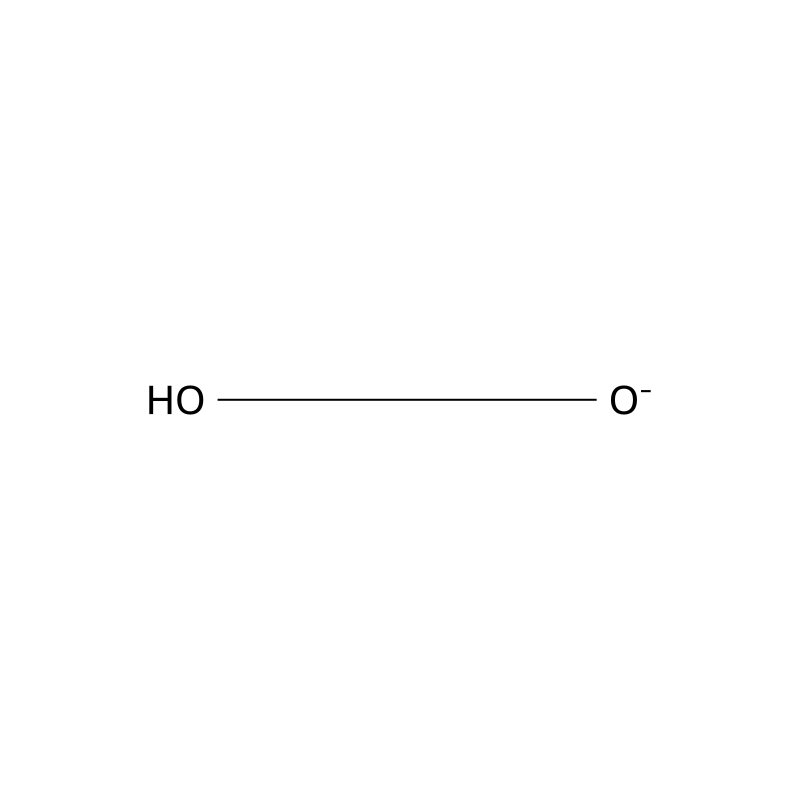

The hydroperoxy radical, also known as hydrogen superoxide, possesses the molecular formula HO₂ and a molecular weight of 33.0067 grams per mole [2]. This radical species is characterized by its bent molecular geometry with a point group symmetry of Cs [3]. The molecular structure consists of two oxygen atoms connected by a single bond, with one hydrogen atom attached to the terminal oxygen atom, resulting in the systematic name hydroperoxyl [3].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | HO₂ | - | PubChem |

| Molecular Weight | 33.0067 | g/mol | NIST |

| CAS Registry Number | 3170-83-0 | - | NIST |

| Point Group | Cs | - | NIST CCCBDB |

| O-H Bond Length | 0.971 | Å | NIST CCCBDB |

| O-O Bond Length | 1.331 | Å | NIST CCCBDB |

| H-O-O Bond Angle | 104.29 | degrees | NIST CCCBDB |

| Electronic State | ²A″ | - | NIST CCCBDB |

The equilibrium geometry of the hydroperoxy radical has been extensively studied through high-resolution spectroscopic techniques [3] [4]. The oxygen-hydrogen bond length measures 0.971 Å, while the oxygen-oxygen bond distance is 1.331 Å [3]. The hydrogen-oxygen-oxygen bond angle is determined to be 104.29 degrees, indicating a significant deviation from linearity [3]. These geometric parameters are consistent with experimental measurements obtained through difference frequency laser and diode laser spectroscopy [4].

The hydroperoxy radical exists in its ground electronic state ²A″, which reflects its unpaired electron configuration [3]. This electronic structure contributes to its radical nature and high reactivity. The bent molecular geometry results from the presence of lone pairs on the oxygen atoms and the repulsion between bonding and non-bonding electron pairs [1].

Spectroscopic Characteristics

The spectroscopic properties of the hydroperoxy radical have been characterized across multiple regions of the electromagnetic spectrum, providing crucial information for atmospheric detection and laboratory studies [9] [10] [12]. The vibrational spectrum exhibits three fundamental modes corresponding to the molecular motions within the bent triatomic structure.

| Mode | Frequency (cm⁻¹) | Symmetry | Assignment |

|---|---|---|---|

| ν₁ (O-H stretch) | 3436 | A′ | O-H stretching vibration |

| ν₂ (H-O-O bend) | 1392 | A′ | H-O-O bending vibration |

| ν₃ (O-O stretch) | 1098 | A′ | O-O stretching vibration |

The fundamental vibrational frequencies have been observed at 1095, 1390, and 3410 wavenumbers [9]. These frequencies are consistent with the molecular geometry, where the oxygen-hydrogen bond distance of 0.96 Å, oxygen-oxygen bond distance of 1.3 Å, and hydrogen-oxygen-oxygen angle of approximately 108 degrees influence the vibrational characteristics [4] [9]. The absorption spectrum of the hydroperoxy radical in the ultraviolet region exhibits a maximum at 2100 Å [9].

| Technique | Wavelength/Frequency | Cross-section/Energy | Application |

|---|---|---|---|

| UV Absorption | 210 nm | 4.81×10⁻¹⁸ cm²/molecule | Atmospheric detection |

| Infrared (fundamental) | 1095-3410 cm⁻¹ | Various intensities | Vibrational spectroscopy |

| Near-infrared (overtone) | 1506.43 nm | σ = variable | CRDS detection |

| Electronic transition A-X | 1130-2120 nm | 7029.684 cm⁻¹ | Electronic spectroscopy |

| Electronic transition B-X | 200-280 nm | 48800 cm⁻¹ | Electronic spectroscopy |

Recent advances in cavity ring-down spectroscopy have enabled direct detection of the hydroperoxy radical through excitation of the first oxygen-hydrogen overtone at 1506.43 nanometers [39]. The ultraviolet absorption cross-section at 210 nanometers has been determined to be 4.81×10⁻¹⁸ square centimeters per molecule [13]. Electronic transitions include the A-X transition occurring between 1130-2120 nanometers with an energy of 7029.684 wavenumbers, and the B-X transition in the 200-280 nanometer range with an energy of 48800 wavenumbers [10].

Thermodynamic Parameters

Enthalpy of Formation

The enthalpy of formation of the hydroperoxy radical has been determined through both experimental measurements and high-level quantum chemical calculations [16] [19] [20]. The most recent and accurate determination provides an enthalpy of formation of 12.30 ± 0.25 kilojoules per mole at 298.15 K [3] [16]. At 0 K, the enthalpy of formation is 15.23 ± 0.25 kilojoules per mole [3] [16].

| Property | Value | Uncertainty | Units |

|---|---|---|---|

| Enthalpy of Formation (298.15 K) | 12.30 | ±0.25 | kJ/mol |

| Enthalpy of Formation (0 K) | 15.23 | ±0.25 | kJ/mol |

| Standard Entropy (298.15 K) | 229.10 | - | J/(mol·K) |

| Heat Capacity (298.15 K) | 34.90 | - | J/(mol·K) |

| Integrated Heat Capacity (0-298.15 K) | 10.00 | - | kJ/mol |

These values represent a significant improvement in precision compared to earlier determinations and are based on Active Thermochemical Tables calculations that incorporate both experimental data and theoretical computations [19] [20]. The uncertainty in the gas phase enthalpy of formation is approximately 0.4 kilojoules per mole, reflecting the challenges in measuring this highly reactive radical species [20].

Standard Entropy

The standard entropy of the hydroperoxy radical at 298.15 K and 1 bar pressure has been established as 229.10 joules per mole per Kelvin [16]. This value is derived from statistical thermodynamic calculations based on the molecular structure, vibrational frequencies, and rotational constants of the radical [16]. The entropy value reflects the degrees of freedom available to the molecule, including translational, rotational, and vibrational contributions.

The standard entropy is significantly higher than that of many diatomic molecules due to the additional vibrational modes present in the triatomic hydroperoxy radical [33]. This entropy value is essential for calculating equilibrium constants and reaction thermodynamics involving the hydroperoxy radical in atmospheric and combustion chemistry applications.

Heat Capacity

The heat capacity of the hydroperoxy radical exhibits temperature dependence that can be accurately described using the Shomate equation [16]. At 298.15 K, the heat capacity is 34.90 joules per mole per Kelvin [3] [16]. The temperature dependence follows the relationship:

Cp° = A + B×t + C×t² + D×t³ + E/t²

where t = T(K)/1000, and the Shomate parameters are provided for two temperature ranges [16].

| Parameter | Value (298-2000K) | Value (2000-6000K) |

|---|---|---|

| A | 26.00960 | 45.87510 |

| B | 34.85810 | 8.814350 |

| C | -16.30060 | -1.636031 |

| D | 3.110441 | 0.098053 |

| E | -0.018611 | -10.17380 |

| F | -7.140991 | -26.90210 |

| G | 250.7660 | 266.5260 |

| H | 2.092001 | 2.092001 |

The heat capacity increases with temperature, reaching approximately 55.4 joules per mole per Kelvin at 2000 K [16]. This temperature dependence is crucial for modeling high-temperature processes involving the hydroperoxy radical, such as combustion reactions and atmospheric chemistry at elevated temperatures.

Acid-Base Properties

pKa Values and Equilibrium with Superoxide

The hydroperoxy radical exhibits weak acid behavior with a pKa value of 4.88 [1] [23] [24]. This acid dissociation constant governs the equilibrium between the protonated form (hydroperoxy radical) and the deprotonated form (superoxide anion) according to the reaction:

HO₂ ⇌ O₂⁻ + H⁺

The superoxide anion and its protonated form, the hydroperoxy radical, exist in equilibrium in aqueous solution through the relationship [1] [24]:

O₂⁻ + H₂O ⇌ HO₂ + OH⁻

| Property | Value | Notes |

|---|---|---|

| pKₐ (HO₂ ⇌ O₂⁻ + H⁺) | 4.88 | Weak acid behavior |

| Protonated form at pH 7.4 | ~0.3% | Hydroperoxyl radical (HO₂) |

| Deprotonated form at pH 7.4 | ~99.7% | Superoxide anion (O₂⁻) |

| Equilibrium reaction | O₂⁻ + H₂O ⇌ HO₂ + OH⁻ | pH-dependent equilibrium |

The relatively low pKa value indicates that the hydroperoxy radical readily donates its proton to form the superoxide anion under physiological conditions [23] [30]. This acid-base equilibrium is fundamental to understanding the behavior of these reactive oxygen species in biological and environmental systems.

pH-Dependent Speciation

The distribution between the hydroperoxy radical and superoxide anion is strongly dependent on the solution pH [23] [24] [25]. At physiological pH (approximately 7.4), about 0.3% of any superoxide present exists in the protonated form as the hydroperoxy radical, while 99.7% remains as the superoxide anion [30].

| pH | HO₂ (%) | O₂⁻ (%) |

|---|---|---|

| 2.0 | 99.87 | 0.13 |

| 3.0 | 98.70 | 1.30 |

| 4.0 | 88.35 | 11.65 |

| 4.8 | 50.00 | 50.00 |

| 5.0 | 43.14 | 56.86 |

| 6.0 | 7.05 | 92.95 |

| 7.0 | 0.75 | 99.25 |

| 7.4 | 0.32 | 99.68 |

| 8.0 | 0.08 | 99.92 |

| 9.0 | 0.01 | 99.99 |

The pH controls the distribution between these two species, with the hydroperoxy radical predominating at acidic pH values and the superoxide anion predominating at neutral and basic pH values [23]. At the pKa value of 4.88, equal concentrations of both species are present. This pH-dependent speciation has significant implications for the reactivity and biological activity of these reactive oxygen species, as the hydroperoxy radical is generally more reactive and oxidizing than the superoxide anion [23] [27].

Dual Nature: Oxidizing and Reducing Capabilities

The hydroperoxy radical exhibits unique dual redox capabilities that distinguish it from other peroxy radicals in atmospheric and biological systems [1] [2] [3]. Unlike alkylperoxy radicals which function exclusively as oxidizing agents, the hydroperoxy radical can act as both an oxidizing and reducing species depending on the chemical environment and reaction partners [1] [2].

Oxidizing Properties: In its oxidizing capacity, the hydroperoxy radical readily abstracts hydrogen atoms from organic substrates, particularly those with weak carbon-hydrogen or oxygen-hydrogen bonds [1]. This oxidizing behavior is exemplified in reactions with polyunsaturated fatty acids in lipid bilayers, where the hydroperoxy radical initiates lipid peroxidation chains [1]. The radical also oxidizes nitric oxide to nitrogen dioxide according to the reaction: nitric oxide plus hydroperoxy radical yields nitrogen dioxide plus hydroxyl radical [1] [4].

Reducing Properties: The reducing capability of the hydroperoxy radical becomes particularly significant in its interactions with antioxidant systems [2] [3]. This dual nature is attributed to the protonated form of superoxide, where the presence of the hydrogen atom allows for hydrogen atom transfer reactions that can regenerate antioxidant molecules [2] [3]. The reduction potential and electron-donating capacity of the hydroperoxy radical enable it to function as an electron donor in specific chemical environments [5] [6].

Mechanistic Basis: The dual redox nature stems from the electronic structure of the hydroperoxy radical, where the unpaired electron can participate in both electron-accepting and electron-donating processes [1] [5]. The equilibrium between the superoxide anion and hydroperoxy radical (superoxide anion plus water yielding hydroperoxy radical plus hydroxide ion, with a dissociation constant of 4.88) influences the predominant redox behavior under different conditions [1].

Self-Reaction Kinetics (Hydroperoxy Radical + Hydroperoxy Radical → Hydrogen Peroxide + Oxygen)

The bimolecular self-reaction of hydroperoxy radicals represents one of the most extensively studied radical termination processes in atmospheric chemistry [7] [8] [9]. This reaction serves as a critical sink for hydroperoxy radicals and a source of hydrogen peroxide in both stratospheric and tropospheric environments [7].

General Mechanism: The self-reaction proceeds through the formation of a cyclic, hydrogen-bonded intermediate that subsequently decomposes to yield hydrogen peroxide and triplet oxygen [10] [11]. Theoretical calculations reveal that the most favorable pathway involves the formation of a six-membered ring intermediate through head-to-tail association with dual hydrogen-bonding energy of 9.5 kilocalories per mole [10]. The transition state for this process lies below the reactants by approximately 0.5 kilocalories per mole, accounting for the negative activation energy observed experimentally [10].

Rate Expression: The rate coefficient for the self-reaction has been characterized extensively across various temperature and pressure conditions [8] [9] [12]. The most comprehensive parameterization at atmospheric pressure (760 Torr) is given by: k₁(760 Torr) = (1.8 ± 0.8) × 10⁻¹⁴ exp((1500 ± 120)/T) cubic centimeters per molecule per second [8]. This expression demonstrates the characteristic negative temperature dependence with an apparent activation energy of approximately -12.5 kilojoules per mole [8] [9].

Temperature Dependence

The self-reaction of hydroperoxy radicals exhibits a pronounced negative temperature dependence, a phenomenon that has been consistently observed across multiple experimental studies [8] [9] [12] [11]. This unusual behavior contrasts with typical radical-radical reactions and provides important mechanistic insights.

Experimental Observations: Temperature-dependent studies spanning the range 236-417 Kelvin have consistently demonstrated that the rate coefficient increases as temperature decreases [8] [9] [12]. The negative activation energy ranges from -1200 to -1500 Kelvin (equivalent to -10 to -12.5 kilojoules per mole) depending on the experimental conditions and pressure [8] [9]. Low-pressure studies by Tang and colleagues confirmed this trend with a recommended expression: k = (2.45 ± 0.50) × 10⁻¹³ exp((565 ± 130)/T) cubic centimeters per molecule per second for pressures below 30 Torr [12].

Mechanistic Origin: The negative temperature dependence arises from the formation of a tight transition state with a negative threshold energy relative to the reactants [11]. Rice-Ramsperger-Kassel-Marcus theory modeling indicates that the reaction proceeds via a cyclic, hydrogen-bonded intermediate that becomes increasingly stable at lower temperatures [13] [11]. The decomposition of this intermediate to products occurs through a transition state that lies energetically below the separated reactants, resulting in the observed negative activation energy [10] [11].

Atmospheric Implications: This temperature dependence has significant implications for stratospheric chemistry, where temperatures as low as 200-220 Kelvin are encountered [7]. The enhanced reactivity at low temperatures increases the efficiency of hydroperoxy radical removal and hydrogen peroxide production in the upper atmosphere [7]. Rate enhancement factors of 3-4 are typically observed when going from 298 Kelvin to 220 Kelvin [8] [9].

Pressure Dependence

The self-reaction of hydroperoxy radicals demonstrates significant pressure dependence, reflecting the involvement of collisional stabilization in the reaction mechanism [8] [9] [14]. This dependence provides evidence for the formation of energized intermediates that require third-body stabilization.

Experimental Evidence: Studies conducted across pressure ranges from 1 to 760 Torr have documented systematic increases in the rate coefficient with increasing pressure [8] [9]. The pressure dependence is more pronounced for the normal hydroperoxy radical compared to its deuterated analog, with deuterium dioxide showing weaker pressure effects due to approach to the high-pressure limit [13] [11]. At atmospheric pressure (760 Torr), rate coefficients are typically 2-3 times larger than those observed at low pressure (1-10 Torr) [8] [9].

Mechanistic Interpretation: The pressure dependence arises from the competition between unimolecular decomposition and collisional stabilization of the initially formed cyclic intermediate [13] [11]. At low pressures, the energized intermediate preferentially decomposes back to reactants, while at higher pressures, third-body collisions stabilize the intermediate, allowing it to proceed to products [11]. Rice-Ramsperger-Kassel-Marcus modeling successfully reproduces the observed pressure effects by incorporating proper treatment of the collisional energy transfer [13] [11].

Falloff Behavior: The reaction exhibits typical falloff behavior between low-pressure and high-pressure limits [11]. The transition region occurs in the pressure range relevant to atmospheric conditions (10-1000 Torr), making accurate characterization of the pressure dependence crucial for atmospheric modeling [8] [9]. The approach to the high-pressure limit is more rapid for deuterated species due to the isotope effect on the density of vibrational states [13].

Effects of Water Vapor

Water vapor exerts a dramatic catalytic effect on the self-reaction of hydroperoxy radicals, with rate enhancements of 5-10 fold observed at typical atmospheric water concentrations [8] [15] [9] [12]. This effect has been demonstrated across multiple temperature and pressure conditions.

Quantitative Enhancement: The enhancement factor follows an Arrhenius-type temperature dependence with the expression: enhancement factor = 1 + (2.0 ± 4.9) × 10⁻²⁵ [water] exp((4670 ± 690)/T), where [water] is in molecules per cubic centimeter [8]. At 298 Kelvin and 10¹⁷ molecules per cubic centimeter water concentration (typical tropospheric levels), rate enhancements of 3-5 fold are commonly observed [8] [9] [12].

Mechanistic Basis: The catalytic effect arises from the formation of strongly bound hydroperoxy radical-water complexes with binding energies of approximately 6.9 kilocalories per mole [15] [16]. Water molecules act as energy chaperones, facilitating the formation and stabilization of the cyclic intermediate through hydrogen bonding [15]. Quantum chemical calculations reveal that water forms pre-reaction complexes with hydroperoxy radicals that lower the effective activation barrier for the self-reaction [16].

Stepwise vs. Concerted Mechanisms: Recent theoretical studies indicate that water-catalyzed reactions can proceed through both stepwise and concerted mechanisms [16]. For single water molecule catalysis, the stepwise mechanism involving ring enlargement is dominant, with pseudo-first-order rate constants 3 orders of magnitude larger than the corresponding one-step process [16]. The involvement of multiple water molecules (water clusters) shows diminishing catalytic efficiency compared to single water molecule catalysis [16].

Reactions with Other Radicals

The hydroperoxy radical participates in numerous radical-radical reactions that are fundamental to atmospheric photochemistry and combustion processes [17] [18] [19]. These reactions typically proceed with high rate coefficients due to the absence of significant activation barriers.

Hydroxyl Radical + Hydroperoxy Radical Reaction

The reaction between hydroxyl and hydroperoxy radicals represents a critical termination pathway for both radical species in atmospheric systems [17] [18] [20]. This reaction: hydroxyl radical plus hydroperoxy radical yields water plus oxygen, serves as an important sink for hydrogen oxide radicals in the upper troposphere and combustion environments [17].

Kinetic Characterization: Recent high-precision measurements using dual-comb spectroscopy have determined the rate coefficient to be (1.10 ± 0.12) × 10⁻¹⁰ cubic centimeters per molecule per second at 296 Kelvin [17] [18]. Independent flow tube studies report slightly lower values of (8.54 ± 2.90) × 10⁻¹¹ cubic centimeters per molecule per second [21] [22]. The reaction shows weak or negligible temperature dependence over the range 250-400 Kelvin [17] [18].

Water Vapor Independence: Unlike the hydroperoxy radical self-reaction, the hydroxyl radical plus hydroperoxy radical reaction shows no enhancement in the presence of water vapor [21] [22] [17]. Systematic studies across water concentrations from 10¹⁶ to 3 × 10¹⁷ molecules per cubic centimeter found no statistically significant dependence on water concentration [21] [22]. This independence contrasts with earlier reports suggesting water enhancement and has important implications for atmospheric modeling [21].

Mechanistic Pathway: The reaction proceeds through a barrierless pathway on the potential energy surface, consistent with the high rate coefficient and weak temperature dependence [17] [18]. The absence of water effects suggests that pre-reaction complex formation with water does not significantly influence the reaction dynamics, unlike the case for hydroperoxy radical self-reaction [17].

Interaction with Alkylperoxyl Radicals

Hydroperoxy radicals react readily with alkylperoxyl radicals to form organic hydroperoxides and oxygen [23] [24] [25] [26]. These cross-reactions are particularly important in clean atmospheric environments where nitrogen oxide concentrations are low.

General Reaction Pattern: The general reaction follows the pattern: alkylperoxyl radical plus hydroperoxy radical yields alkyl hydroperoxide plus oxygen [25] [26]. Rate coefficients typically range from 10⁻¹¹ to 10⁻¹² cubic centimeters per molecule per second at 298 Kelvin, depending on the structure of the alkylperoxyl radical [25] [26].

Structural Effects: The reactivity varies significantly with the structure of the alkylperoxyl radical [23] [24] [27]. Hydroxyl-substituted peroxyl radicals show enhanced reactivity due to hydrogen bonding effects, with rate coefficients expressed as: k(T) = 8.48 × 10⁻²⁴ T³·⁵⁵ exp(2164/T) + 2.37 × 10⁻²⁹ T⁴·⁷⁰ exp(3954/T) cubic centimeters per molecule per second [23] [24] [27]. The presence of hydroxyl groups facilitates the formation of cyclic transition states with four-, five-, six-, or seven-membered ring structures [23] [24].

Product Branching: The reaction can yield different products depending on temperature and structure [23] [27]. At low temperatures, hydroperoxide molecules are the primary products, while at high temperatures, hydroxyl radicals become more prevalent [23] [27]. This temperature-dependent product distribution has implications for the radical budget in different atmospheric regions [23].

Reactions with Atmospheric Species

Hydroperoxy Radical + Ozone Reaction Mechanisms

The reaction between hydroperoxy radicals and ozone constitutes an important ozone destruction pathway in both the stratosphere and troposphere [7] [28] [29]. This reaction: hydroperoxy radical plus ozone yields hydroxyl radical plus two oxygen molecules, is part of the catalytic cycle responsible for nearly half of the total ozone depletion in the lower stratosphere [29].

Kinetic Parameters: The rate coefficient for this reaction is approximately 1.4 × 10⁻¹⁴ cubic centimeters per molecule per second at 298 Kelvin [28] [29]. The reaction exhibits a negative temperature dependence, with the rate increasing at lower stratospheric temperatures [28]. This temperature behavior enhances the efficiency of ozone destruction in the cold regions of the upper atmosphere.

Catalytic Cycle: The reaction is part of the hydroxyl radical/hydroperoxy radical catalytic cycle for ozone destruction [7] [28] [29]:

- Step 1: hydroxyl radical plus ozone yields hydroperoxy radical plus oxygen

- Step 2: hydroperoxy radical plus ozone yields hydroxyl radical plus two oxygen molecules

- Net reaction: two ozone molecules yield three oxygen molecules [7] [29]

Mechanistic Pathway: Theoretical studies indicate that the reaction proceeds through the formation of a hydrogen pentoxide intermediate that subsequently decomposes [29]. Alternative pathways involving hydrogen abstraction to give oxygen plus trihydroxyl radical have also been proposed, with isotopic labeling experiments suggesting this pathway may be dominant [29].

Nitric Oxide Oxidation (Nitric Oxide + Hydroperoxy Radical → Hydroxyl Radical + Nitrogen Dioxide)

The reaction of hydroperoxy radicals with nitric oxide represents a fundamental chain-propagating step in tropospheric photochemistry [4] [30] [31]. This reaction: nitric oxide plus hydroperoxy radical yields hydroxyl radical plus nitrogen dioxide, is crucial for ozone formation and the cycling of nitrogen oxides in polluted atmospheres.

Primary Reaction Channel: The main reaction pathway has a rate coefficient of approximately 8.1 × 10⁻¹² cubic centimeters per molecule per second at 298 Kelvin [4] [31]. This reaction efficiently converts hydroperoxy radicals back to hydroxyl radicals, maintaining the oxidizing capacity of the atmosphere [30] [31].

Minor Channel Formation: A minor reaction channel producing nitric acid has been identified: nitric oxide plus hydroperoxy radical yields nitric acid [4]. The branching ratio for this channel increases from (0.18 ± 0.06) percent at 298 Kelvin to (0.87 ± 0.08) percent at 223 Kelvin [4]. The rate coefficient for this minor channel follows: k = 6.4 × 10⁻¹⁷ exp((1644 ± 76)/T) cubic centimeters per molecule per second [4].

Water Vapor Enhancement: The formation of nitric acid through the minor channel is enhanced by approximately 90 percent in the presence of 3 Torr of water vapor [4]. This enhancement has implications for the hydrogen oxide radical budget in the upper troposphere, where the minor channel can represent a significant loss process [4].

Atmospheric Significance: The reaction is essential for the NO-NO₂-O₃ photostationary state in the troposphere [28] [31]. It enables the conversion of nitric oxide to nitrogen dioxide, which subsequently photolyzes to produce ozone [28]. The efficiency of this reaction determines the ozone-forming potential of nitrogen oxide emissions in urban and regional environments.

Interactions with Antioxidants

Hydrogen-Atom Transfer Mechanisms

The hydroperoxy radical exhibits unique antioxidant properties through hydrogen atom transfer mechanisms that distinguish it from other peroxy radicals [2] [3] [32] [33]. Unlike alkylperoxyl radicals that exclusively abstract hydrogen atoms from antioxidants, hydroperoxy radicals can donate hydrogen atoms to regenerate antioxidant molecules.

Regeneration of Tocopherol: The interaction with alpha-tocopherol (Vitamin E) exemplifies this regenerative capability [32]. The reaction: tocopheroxyl radical plus hydroperoxy radical yields tocopherol plus oxygen, effectively regenerates the antioxidant from its oxidized form [32]. This process increases the inhibition period and enhances the overall effectiveness of tocopherol in protecting biological membranes from lipid peroxidation [32].

Phenolic Antioxidant Regeneration: Similar regenerative processes occur with phenolic antioxidants, where the reaction: phenoxyl radical plus hydroperoxy radical yields phenol plus oxygen, restores the antioxidant capacity [2] [3]. The rate of hydrogen atom transfer from phenolic compounds to hydroperoxy radicals is influenced by kinetic solvent effects, with polar solvents destabilizing the transition state through noncovalent interactions [32].

Quinone Reduction: Hydroperoxy radicals readily reduce ortho-quinones through hydrogen atom transfer mechanisms [33]. The reaction with model quinones such as 3,5-di-tert-butyl-1,2-benzoquinone proceeds with rate constants of 1.5 × 10⁷ and 1.1 × 10⁵ inverse molar per second in chlorobenzene and acetonitrile, respectively [33]. The large kinetic solvent effect provides evidence for the hydrogen atom transfer mechanism involving pre-reaction hydrogen bonding [33].

Catalytic Antioxidant Activity

The presence of hydroperoxy radicals enables catalytic antioxidant activity of certain compounds that would otherwise show limited antioxidant efficacy [2] [3] [34] [35]. This synergistic effect is particularly pronounced with quinones and nitroxides.

Quinone-Mediated Catalysis: Quinones in the presence of hydroperoxy radicals can function as catalytic antioxidants [34] [36] [33]. The mechanism involves the reduction of quinones by hydroperoxy radicals to form semiquinone radicals, which then react with alkylperoxyl radicals in a catalytic cycle [33]. This explains the enhanced antioxidant activity observed for melanin-like polymers containing quinone moieties [2] [33].

Nitroxide Catalytic Cycles: Nitroxide radicals exhibit catalytic antioxidant behavior when both hydroperoxy and alkylperoxyl radicals are present [2] [3] [35]. The mechanism involves alternating reactions: nitroxide plus hydroperoxy radical yields hydroxylamine plus oxygen, followed by hydroxylamine plus alkylperoxyl radical yields nitroxide plus alkyl hydroperoxide [35]. This catalytic cycle effectively removes multiple peroxyl radicals per nitroxide molecule [35].

Synergistic Effects with Co-antioxidants: Compounds such as gamma-terpinene that generate hydroperoxy radicals through fragmentation reactions act as co-antioxidants in the presence of nitroxides or quinones [2] [3]. The hydroperoxy radicals produced enable the catalytic antioxidant activity of these compounds, providing enhanced protection against oxidative damage [2].